molecular formula C9H10N2O B2401925 2h-Pyrrolo[2,3-b]pyridin-2-one,5-ethyl-1,3-dihydro- CAS No. 223646-11-5

2h-Pyrrolo[2,3-b]pyridin-2-one,5-ethyl-1,3-dihydro-

Cat. No.: B2401925
CAS No.: 223646-11-5
M. Wt: 162.192
InChI Key: XYAUSICSOASCCX-UHFFFAOYSA-N
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Description

2H-Pyrrolo[2,3-b]pyridin-2-one,5-ethyl-1,3-dihydro- is a heterocyclic compound that features a fused pyrrole and pyridine ring system. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a building block in the synthesis of various pharmacologically active molecules.

Scientific Research Applications

2H-Pyrrolo[2,3-b]pyridin-2-one,5-ethyl-1,3-dihydro- has a wide range of applications in scientific research:

Safety and Hazards

The safety and hazards associated with 1H-pyrrolo[2,3-b]pyridine derivatives can vary depending on the specific derivative . For instance, in case of skin contact, it is recommended to wash skin with copious amounts of water for at least 15 minutes .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2H-Pyrrolo[2,3-b]pyridin-2-one,5-ethyl-1,3-dihydro- typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of ethyl 2-aminopyridine-3-carboxylate with ethyl acetoacetate in the presence of a base, followed by cyclization to form the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

2H-Pyrrolo[2,3-b]pyridin-2-one,5-ethyl-1,3-dihydro- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include N-oxides, dihydro derivatives, and various substituted pyrrolo[2,3-b]pyridines .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2H-Pyrrolo[2,3-b]pyridin-2-one,5-ethyl-1,3-dihydro- is unique due to its specific ring fusion and the presence of the 5-ethyl group, which can influence its biological activity and chemical reactivity .

Properties

IUPAC Name

5-ethyl-1,3-dihydropyrrolo[2,3-b]pyridin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N2O/c1-2-6-3-7-4-8(12)11-9(7)10-5-6/h3,5H,2,4H2,1H3,(H,10,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XYAUSICSOASCCX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC2=C(NC(=O)C2)N=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

162.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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